Cas no 164926-91-4 (2-(4-Methylpiperazin-1-yl)ethanethioamide)

2-(4-Methylpiperazin-1-yl)ethanethioamide is a thiourea derivative featuring a methylpiperazine substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s structure combines a reactive thioamide group with a 4-methylpiperazine moiety, offering potential for selective modifications and applications in medicinal chemistry. Its well-defined molecular framework makes it suitable for the development of biologically active compounds, particularly in the design of kinase inhibitors or other targeted therapeutics. The product is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its compatibility with a range of reaction conditions further underscores its value as a building block in drug discovery and chemical research.
2-(4-Methylpiperazin-1-yl)ethanethioamide structure
164926-91-4 structure
Product Name:2-(4-Methylpiperazin-1-yl)ethanethioamide
CAS No:164926-91-4
MF:C7H15N3S
MW:173.279099702835
CID:138386
PubChem ID:24692624
Update Time:2025-06-11

2-(4-Methylpiperazin-1-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylpiperazin-1-yl)ethanethioamide
    • 1-Piperazineethanethioamide,4-methyl-
    • 2-(4-Methyl-piperazin-1-yl)-thioacetamide
    • 1-Piperazineethanethioamide,4-methyl
    • 4-Methyl-1-Piperazineethanethioamide
    • 1-Piperazineethanethioamide,4-methyl-(9CI)
    • AKOS000172083
    • DTXSID90640757
    • 1-PIPERAZINEETHANETHIOAMIDE, 4-METHYL-
    • KAUKVYOVJQGSKW-UHFFFAOYSA-N
    • AB28081
    • (4-Methylpiperazin-1-yl)ethanethioamide
    • CS-0308174
    • 164926-91-4
    • 2-(4-methylpiperazin-1-yl)thioacetamide
    • 2-(4-Methyl-1-piperazinyl)ethanethioamide, AldrichCPR
    • FT-0691154
    • EN300-110457
    • SCHEMBL907401
    • DB-064559
    • G29787
    • Inchi: 1S/C7H15N3S/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
    • InChI Key: KAUKVYOVJQGSKW-UHFFFAOYSA-N
    • SMILES: S=C(CN1CCN(C)CC1)N

Computed Properties

  • Exact Mass: 173.09900
  • Monoisotopic Mass: 173.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Density: 1.119
  • Boiling Point: 277°C at 760 mmHg
  • Flash Point: 121.3°C
  • Refractive Index: 1.565
  • PSA: 64.59000
  • LogP: 0.09600

2-(4-Methylpiperazin-1-yl)ethanethioamide Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Methylpiperazin-1-yl)ethanethioamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:164926-91-4)2-(4-Methylpiperazin-1-yl)ethanethioamide
Order Number:A1069984
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:43
Price ($):2416.0
Email:sales@amadischem.com

Additional information on 2-(4-Methylpiperazin-1-yl)ethanethioamide

2-(4-Methylpiperazin-1-yl)ethanethioamide: A Comprehensive Overview

2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS No. 164926-91-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MPEA, is characterized by its unique chemical structure, which includes a 4-methylpiperazine moiety and an ethanethioamide group. The combination of these functional groups endows MPEA with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 2-(4-Methylpiperazin-1-yl)ethanethioamide can be represented as C8H17N3S. The presence of the 4-methylpiperazine ring imparts significant hydrophilic properties, while the ethanethioamide group contributes to its lipophilicity. This dual nature allows MPEA to effectively cross biological membranes, facilitating its interaction with various cellular targets.

In recent years, extensive research has been conducted to explore the pharmacological properties of MPEA. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, studies have shown that MPEA can selectively inhibit phosphodiesterase (PDE) enzymes, which are crucial for regulating cyclic nucleotide levels in cells. This inhibition can lead to various therapeutic effects, such as vasodilation and anti-inflammatory responses.

Beyond its enzymatic inhibition properties, MPEA has also been investigated for its potential as an antiviral agent. Research published in the Journal of Medicinal Chemistry highlighted the ability of MPEA to inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a promising candidate for developing new antiviral therapies.

In the context of neuropharmacology, MPEA has shown potential as a modulator of neurotransmitter systems. Studies have demonstrated that MPEA can interact with serotonin and dopamine receptors, potentially offering therapeutic benefits for neurological disorders such as depression and Parkinson's disease. The exact mechanisms by which MPEA exerts these effects are still under investigation, but preliminary results are encouraging.

Clinical trials involving MPEA have been limited but promising. Phase I trials have established its safety profile at various doses, with no significant adverse effects reported. These findings have paved the way for further clinical evaluation in specific therapeutic areas. Ongoing Phase II trials are currently assessing the efficacy of MPEA in treating conditions such as chronic pain and inflammatory diseases.

The synthetic route for producing MPEA is well-documented in the literature. It typically involves the reaction of 4-methylpiperazine with ethyl chlorothioformate, followed by hydrolysis to form the final product. This synthetic method is scalable and cost-effective, making it suitable for large-scale production in pharmaceutical settings.

In conclusion, 2-(4-Methylpiperazin-1-yl)ethanethioamide (CAS No. 164926-91-4) is a multifaceted compound with a wide range of potential applications in medicine and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development and clinical testing. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, MPEA is poised to play a significant role in advancing medical treatments for various conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:164926-91-4)2-(4-Methylpiperazin-1-yl)ethanethioamide
A1069984
Purity:99%
Quantity:10g
Price ($):2416.0
Email